molecular formula C11H17NO4 B1374823 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1363381-55-8

3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B1374823
CAS No.: 1363381-55-8
M. Wt: 227.26 g/mol
InChI Key: OUTDFRNFTVGFRQ-UHFFFAOYSA-N
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Description

3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS: 1363381-55-8) is a bicyclic compound that serves as a valuable and rigid, conformationally constrained building block in medicinal chemistry and drug discovery . The molecule features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which enhances stability during a wide range of synthetic transformations while allowing for selective deprotection under mild acidic conditions when needed . This makes it a versatile intermediate for the preparation of more complex nitrogen-containing heterocyclic scaffolds and natural product analogs . The primary research value of this compound lies in its application for synthesizing protease inhibitors and modulators of protein-protein interactions, where its unique three-dimensional structure helps in exploring and fitting into enzyme active sites or receptor binding pockets . The carboxylic acid functional group provides a convenient handle for further functionalization, typically through coupling reactions using activating agents like HATU to form amide bonds . This product is intended for research applications and is For Research Use Only. It is not intended for human or veterinary use .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-7-4-11(7,6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTDFRNFTVGFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251005-34-1
Record name rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the cyclopropanation of internal alkenes with N-tosylhydrazones using palladium catalysis. This method provides high yields and diastereoselectivities, making it a practical route for producing this compound . Another approach involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with a lithium cation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the bicyclic structure.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclopropanation, lithium cations for cyclization, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclopropanation reactions yield 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity .

Mechanism of Action

The mechanism of action of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine group that can participate in further chemical reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Table 1: Key Structural Differences and Molecular Properties
Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid Boc-protected N-atom C₁₁H₁₇NO₄ 227.26 Intermediate in peptide coupling reactions
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid Benzyl group on N-atom C₁₃H₁₅NO₂ 217.27 Potential for enhanced lipophilicity
3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid Acetyl group on N-atom C₈H₁₁NO₃ 169.18 Easier deprotection under mild conditions
rac-(1R,5S)-3-Boc-5-(methoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid Additional methoxycarbonyl group C₁₃H₁₉NO₆ 285.30 Dual functionalization for diverse coupling
cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid 7-membered ring (heptane scaffold) C₁₂H₁₉NO₄ 241.28 Altered ring strain and conformational flexibility

Key Observations :

  • Boc vs. Benzyl/Acetyl : The Boc group offers superior steric protection compared to benzyl or acetyl groups, which are smaller and less stable under acidic/basic conditions .

Key Observations :

  • The Boc-protected derivative is preferred for multi-step syntheses due to its stability, while the HCl salt (free amine) is more reactive but requires careful handling .
  • Ester derivatives (e.g., ethyl) enhance solubility in non-polar media, facilitating reactions in hydrophobic environments .

Physicochemical Properties

Table 3: Solubility and Stability Data
Compound Solubility Stability References
This compound Soluble in DMF, DCM; insoluble in H₂O Stable at RT; hygroscopic
3-(2-Hydroxyethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid Enhanced water solubility Melting point: 206–208°C
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid HCl Soluble in H₂O, MeOH Hygroscopic; sensitive to oxidation

Key Observations :

  • Hydroxyethyl and HCl salt derivatives exhibit improved aqueous solubility, making them suitable for biological assays .
  • Boc-protected analogs are more stable for long-term storage but require organic solvents for handling .

Commercial Availability and Cost

Table 4: Supplier and Pricing Comparison
Compound Purity Price (per 250 mg) Key Suppliers References
This compound 95% ~160 CNY (China) Enamine Ltd, PharmaBlock, CymitQuimica
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride 98% Not reported Sigma-Aldrich, Chemexcel
3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid 95% Not reported EN300-31292 (Category F3)

Key Observations :

  • The Boc-protected compound is widely available from major suppliers like Enamine and PharmaBlock, with competitive pricing in China .
  • Specialty derivatives (e.g., heptane analogs) may require custom synthesis, increasing cost and lead time .

Biological Activity

3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, with the chemical formula C11_{11}H17_{17}NO4_4 and CAS number 1363381-55-8, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group and is structurally characterized by its azabicyclic framework, which is significant for its interaction with biological targets.

  • Molecular Weight : 227.26 g/mol
  • IUPAC Name : 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
  • Purity : Typically available at 97% purity in commercial preparations.

Biological Activity

The biological activity of this compound has been explored through various studies, particularly focusing on its antitumor properties and mechanisms of action.

Antitumor Activity

Research indicates that compounds containing the azabicyclo[3.1.0]hexane framework exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated a series of heterocyclic compounds, including those with the azabicyclo structure, revealing IC50_{50} values ranging from 4.2 to 24.1 µM across different cell lines such as K562 (human erythroleukemia), Jurkat (T lymphocyte), HeLa (cervical carcinoma), and CT26 (mouse colon carcinoma) . Notably, these compounds induced apoptosis and altered the distribution of cells in the cell cycle, particularly increasing the SubG1 phase population, which is indicative of cell death.

The mechanisms underlying the biological activity of 3-Boc-3-azabicyclo[3.1.0]hexane derivatives may involve modulation of critical signaling pathways associated with tumor progression:

  • p53 Pathway : Compounds may interact with tumor protein p53, a key regulator in cell cycle and apoptosis.
  • STAT3 Signaling : The involvement of STAT3 signaling pathways has also been suggested, where inhibition could lead to reduced tumor growth and metastasis .

In Vitro Studies

In vitro studies have demonstrated that treatment with azabicyclo derivatives leads to morphological changes in cancer cells, such as the loss of actin filament organization and reduced cell motility . For instance:

CompoundCell LineIC50_{50} (µM)Apoptosis InductionCell Cycle Phase Shift
4eHeLa15.0YesIncreased SubG1
4gCT2613.5YesIncreased SubG1

These findings underscore the potential of these compounds as therapeutic agents in oncology.

In Vivo Studies

Preliminary in vivo experiments involving Balb/C mice demonstrated that certain azabicyclo derivatives could significantly impact tumor growth dynamics, reinforcing their potential as anticancer agents .

Q & A

Q. What are the standard synthetic routes for preparing 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid?

The compound is typically synthesized via coupling reactions using activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF with TEA (triethylamine) as a base. For example, in a coupling reaction with 3,5-diamino-N-(prop-2-yn-1-yl)benzamide, the carboxylic acid is activated by HATU to form an amide bond, followed by purification via column chromatography . Alternative routes may involve cyclization of β-ketophosphonates or propargyl alcohol intermediates using Lewis acids like Bi(OTf)₃ to construct the bicyclic core .

Q. What purification strategies are effective for isolating this compound post-synthesis?

Liquid-liquid extraction (e.g., ethyl acetate/water) followed by brine washing and drying over Na₂SO₄ is commonly used. Final purification often employs silica gel column chromatography with gradients of petroleum ether and ethyl acetate (e.g., 1:1 ratio). LC-MS is critical for monitoring reaction progress and confirming product identity .

Q. How is the structural integrity of this compound confirmed?

Techniques include:

  • LC-MS : To verify molecular weight (e.g., observed [M-156+H]+ at m/z 452.2) and purity .
  • 1H-NMR : Characteristic peaks for the bicyclic core and Boc group (e.g., tert-butyl signals at δ 1.4 ppm) .
  • X-ray crystallography : For absolute configuration determination, as seen in related azabicyclohexane derivatives .

Advanced Research Questions

Q. How can stereoselectivity be controlled during the synthesis of 3-azabicyclo[3.1.0]hexane derivatives?

Stereoselective synthesis often involves:

  • Catalytic systems : Bismuth triflate (Bi(OTf)₃) promotes intramolecular alkynylcyclopropanation of olefins with high diastereoselectivity .
  • Radical cyclization : Atom-transfer radical cyclization (ATRC) of β-ketophosphonates yields cyclic imines with >95% diastereomeric excess .
  • Chiral auxiliaries : Use of enantiopure starting materials, as in the synthesis of (1R,5S)-configured analogues for pharmacological studies .

Q. What methodologies enable functionalization of the bicyclic core for drug discovery applications?

Key strategies include:

  • Amide coupling : Activating the carboxylic acid with HATU or EDC/HOBt to conjugate amines, as demonstrated in the synthesis of di-tert-butyl derivatives .
  • Boronic ester formation : Introducing pinacol boronate groups at specific positions (e.g., C6) for Suzuki-Miyaura cross-coupling .
  • N-Boc deprotection : Acidic conditions (e.g., HCl/dioxane) remove the Boc group, enabling secondary amine derivatization .

Q. How do structural modifications impact the biological activity of 3-azabicyclo[3.1.0]hexane derivatives?

  • Aryl substitutions : Para-substituted aryl groups (e.g., 4-methylphenyl in bicifadine) enhance analgesic potency in rodent models .
  • N-Alkylation : N-Methyl analogues retain activity, while bulkier groups (e.g., N-allyl, N-hexyl) abolish efficacy, indicating steric constraints in target binding .
  • Phosphonate incorporation : 3-Azabicyclo[3.1.0]hexan-1-yl phosphonates serve as protease inhibitors, with stereochemistry critical for enzyme interaction .

Q. What analytical challenges arise in characterizing this compound derivatives?

  • Regioisomer discrimination : Similar mass spectra for positional isomers (e.g., boronic esters at C1 vs. C6) require advanced NMR (e.g., NOESY) or X-ray analysis .
  • Dynamic stereochemistry : Ring strain in the bicyclic core may lead to epimerization under acidic/basic conditions, necessitating pH-controlled workflows .

Methodological Considerations

Q. How are computational tools applied to optimize synthetic routes or predict bioactivity?

  • DFT calculations : To model transition states in cyclopropanation or radical cyclization steps .
  • Molecular docking : For predicting interactions between azabicyclohexane derivatives and targets like GPCRs or proteases .

Q. What are the limitations of current catalytic systems for synthesizing 3-azabicyclo[3.1.0]hexanes?

  • Metal dependency : Transition metals (e.g., Pd, Au) in enyne cyclization are costly and require ligand optimization .
  • Substrate scope : Propargyl alcohol-based methods are limited to specific alkene/alkyne substrates, necessitating broader applicability studies .

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